molecular formula C8H9N3 B1612885 6-Methyl-1H-indazol-3-amine CAS No. 835616-39-2

6-Methyl-1H-indazol-3-amine

Cat. No.: B1612885
CAS No.: 835616-39-2
M. Wt: 147.18 g/mol
InChI Key: HWDZUCCQXHQYHS-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused with a benzene ring, with a methyl group at the 6th position and an amine group at the 3rd position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalyst-Free Methods: Industrial production often favors catalyst-free methods to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of various substituted indazole derivatives.

Biochemical Analysis

Biochemical Properties

6-Methyl-1H-indazol-3-amine, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway . These interactions can influence biochemical reactions within the cell, leading to changes in cellular function.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, certain indazole derivatives have demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, certain indazole derivatives have shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, one compound exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For example, some indazole derivatives were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 suppresses the immune system via the kynurenine pathway .

Comparison with Similar Compounds

Uniqueness:

    6-Methyl-1H-indazol-3-amine: stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development.

Properties

IUPAC Name

6-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZUCCQXHQYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612631
Record name 6-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835616-39-2
Record name 6-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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